4,5-Diaminophthalhydrazide

Description

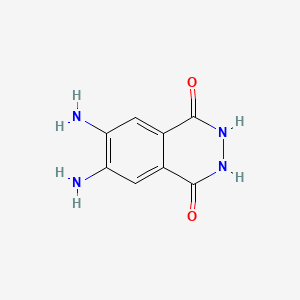

4,5-Diaminophthalhydrazide (CAS: Not explicitly listed in evidence) is a specialized cyclic hydrazide derivative renowned for its exceptional chemiluminescence (CL) properties. Structurally, it features a phthalhydrazide core with amino groups at the 4- and 5-positions (Figure 1). This compound reacts selectively with aldehydes, particularly aromatic aldehydes, in acidic media to form highly chemiluminescent benzimidazole derivatives . The CL reaction is initiated by oxidation with hydrogen peroxide and potassium hexacyanoferrate(III), enabling ultrasensitive detection in high-performance liquid chromatography (HPLC). For a 20-μl injection volume, detection limits (S/N=3) are as low as 1–150 fmol for aromatic aldehydes and 0.05–2.8 pmol for aliphatic aldehydes, making it one of the most sensitive CL reagents for this application . Beyond aldehydes, this compound also reacts with α-keto acids to generate quinoxalinone derivatives, which emit intense CL under alkaline conditions .

Properties

CAS No. |

52412-81-4 |

|---|---|

Molecular Formula |

C8H8N4O2 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

6,7-diamino-2,3-dihydrophthalazine-1,4-dione |

InChI |

InChI=1S/C8H8N4O2/c9-5-1-3-4(2-6(5)10)8(14)12-11-7(3)13/h1-2H,9-10H2,(H,11,13)(H,12,14) |

InChI Key |

CYMWNBRHNRVFCF-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1N)N)C(=O)NNC2=O |

Canonical SMILES |

C1=C2C(=CC(=C1N)N)C(=O)NNC2=O |

Other CAS No. |

52412-81-4 |

Synonyms |

4,5-diaminophthalhydrazide 4,5-DPH |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Luminol (5-Amino-2,3-dihydro-1,4-phthalazinedione)

- Key Differences: Luminol requires a catalyst (e.g., horseradish peroxidase) for CL emission, whereas 4,5-Diaminophthalhydrazide operates via direct chemical oxidation . Detection Limits: Luminol’s sensitivity for aldehydes is significantly lower (nanomolar range), while this compound achieves femtomolar detection . Selectivity: Luminol reacts broadly with oxidizable species (e.g., peroxides, metal ions), whereas this compound is selective for aldehydes and α-keto acids .

2.1.2. N-(7-Aminobutyl)-N-ethyl-naphthalene-1,2-dicarboxylic Hydrazide

- Key Differences: This naphthalene-based hydrazide exhibits CL but requires UV irradiation for activation, unlike this compound, which functions under ambient conditions . Applications: Primarily used for labeling proteins, lacking the versatility of this compound in detecting small molecules like aldehydes .

2.1.3. 4,5-Dianilinophthalimide

- Key Differences: Structural Analogues: Replaces hydrazide groups with anilino substituents, rendering it inactive in CL reactions. Used primarily as a fluorescent dye or polymer intermediate . Reactivity: Lacks the nucleophilic hydrazide groups critical for aldehyde derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.